copper;dichloride;dihydrate

Description

Structure

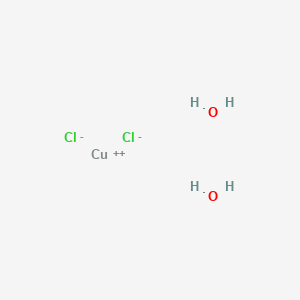

2D Structure

Properties

IUPAC Name |

copper;dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTQRFCYZCXJFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049564 | |

| Record name | Cupric chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13933-17-0, 10125-13-0 | |

| Record name | Copper, diaquadichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13933-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) chloride, dihydrate (1:2:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2QG84156O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

copper(II) chloride dihydrate crystal structure and properties

An In-Depth Technical Guide to Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key experimental protocols related to copper(II) chloride dihydrate (CuCl₂·2H₂O). It is intended to serve as a detailed resource for professionals in research, chemical synthesis, and pharmaceutical development.

Crystal Structure and Crystallographic Data

Copper(II) chloride dihydrate, known naturally as the rare mineral eriochalcite, crystallizes in the orthorhombic system.[1][2] The central copper(II) ion exhibits a highly distorted octahedral coordination geometry.[1] This distortion is a classic example of the Jahn-Teller effect, commonly observed in copper(II) compounds.[1] The coordination sphere around the copper center is comprised of two water ligands and four chloride ligands, which asymmetrically bridge to adjacent copper centers, forming a polymeric chain structure.[1]

Crystallographic Data

The crystallographic parameters for copper(II) chloride dihydrate have been determined through X-ray and neutron diffraction studies.[3][4]

| Parameter | Value | Citation(s) |

| Chemical Formula | CuCl₂·2H₂O | [1][5] |

| Molar Mass | 170.48 g/mol | [5] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbmn (No. 53, alternate setting Pnma) | [1][3] |

| Lattice Constants | a = 7.41 Å, b = 8.09 Å, c = 3.75 Å | [1] |

| Coordination Geometry | Distorted Octahedral | [1] |

Key Bond Distances and Angles

The precise bond lengths within the crystal structure are crucial for understanding its chemical behavior.

| Bond | Distance (Å) | Angle | Value (°) | Citation(s) |

| Cu–Cl | 2.2781(14) | Cl–Cu–Cl | 180.0 | [4] |

| Cu–O | 1.943(4) | Cl–Cu–O | 90.0 | [4] |

| O–H | 0.82(4) | O–Cu–O | 180.0 | [4] |

| - | - | H–O–H | 139(6) | [4] |

Physicochemical Properties

The physical and chemical properties of CuCl₂·2H₂O are summarized below.

Physical Properties

| Property | Value / Description | Citation(s) |

| Appearance | Blue-green solid crystals or powder | [1][6] |

| Density | 2.51 g/cm³ | [1][7] |

| Melting Point | 100 °C (Dehydrates) | [1][7] |

| Solubility in Water | 75.7 g/100 mL at 25 °C | [7] |

| Solubility in Other Solvents | Soluble in methanol (B129727) (68 g/100 mL at 15°C) and ethanol (B145695) (53 g/100 mL at 15°C) | [7] |

| Magnetic Property | Paramagnetic | [1] |

Chemical Properties

Aqueous solutions of copper(II) chloride exhibit a range of colors from blue to green to yellow, depending on the concentration and the presence of additional chloride ions, which influences the formation of various copper(II) complexes like [Cu(H₂O)₆]²⁺ (blue) and halide complexes [CuCl₂₊ₓ]ˣ⁻ (yellow/red).[1]

The compound is a mild oxidant.[1] It is widely used as a catalyst in organic synthesis, for instance, in the Wacker process for producing chlorine via oxychlorination.[1][8] It also effectively catalyzes the hydrolysis of acetonides to regenerate diols and promotes the free radical addition of sulfonyl chlorides to alkenes.[1]

Upon heating, copper(II) chloride dihydrate first loses its water of hydration around 100 °C.[1][7] The anhydrous form decomposes to copper(I) chloride (CuCl) and chlorine gas (Cl₂) at temperatures around 400-1000 °C.[1]

Experimental Protocols

Synthesis of Copper(II) Chloride Dihydrate

A common laboratory-scale synthesis involves the reaction of a copper-containing base, such as copper(II) oxide, hydroxide, or carbonate, with hydrochloric acid.[1][2]

Protocol:

-

Reaction: Add copper(II) carbonate (CuCO₃) in small portions to a stirred solution of hydrochloric acid (HCl) until effervescence (CO₂ evolution) ceases. The reaction is: CuCO₃ + 2HCl → CuCl₂ + H₂O + CO₂.[9]

-

Concentration: Gently heat the resulting green solution to evaporate excess water and concentrate the solution. Continue heating until a crystalline film begins to form on the surface.[10]

-

Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. For higher yield, the solution can be further cooled in an ice bath to promote the formation of blue-green crystals of CuCl₂·2H₂O.[1]

-

Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing & Drying: Wash the crystals with a small amount of cold distilled water to remove residual acid, followed by a wash with ethanol.[11] Dry the crystals in a desiccator or at a low temperature in an oven.

Caption: Logical workflow for the laboratory synthesis of copper(II) chloride dihydrate.

Crystal Structure Determination by X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of CuCl₂·2H₂O.

Methodology:

-

Crystal Selection: A high-quality single crystal, free of visible defects, is selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., an Enraf-Nonius CAD-4 or similar).[4] It is irradiated with a monochromatic X-ray beam (commonly Mo-Kα or Cu-Kα radiation).[4][12] The crystal is rotated, and the instrument records the intensity and position of the diffracted X-ray beams at thousands of different orientations.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Cu, Cl).[4]

-

Structure Refinement: The atomic model is refined using full-matrix least-squares techniques.[4] This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. Hydrogen atom positions can be located from the resulting electron density map or by using neutron diffraction data for higher precision.[4][12]

Caption: Workflow for determining the crystal structure of CuCl₂·2H₂O using XRD.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of CuCl₂·2H₂O.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the crystalline sample is placed into a crucible (e.g., alumina (B75360) or platinum).

-

Analysis: The crucible is placed inside a furnace of a simultaneous TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.

-

Interpretation:

-

A mass loss step observed in the TGA curve around 100-200 °C corresponds to the loss of the two water molecules of hydration.[6][13]

-

A corresponding endothermic peak is observed in the DSC curve for this dehydration step.

-

At higher temperatures (>300-400 °C), a second mass loss step indicates the decomposition of anhydrous CuCl₂ to CuCl, releasing chlorine gas.[6][14] This is often accompanied by a sharp exothermic peak in the DSC signal.[14]

-

Caption: Thermal decomposition pathway of copper(II) chloride dihydrate upon heating.

Applications in Research and Drug Development

Copper(II) chloride dihydrate is a versatile reagent with several applications relevant to the pharmaceutical and life sciences industries.

-

Catalysis in Organic Synthesis: It serves as an efficient catalyst for a variety of organic transformations, including oxidation reactions and carbon-carbon bond formation, which are fundamental steps in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[8][15]

-

Pharmaceutical Intermediates: It is used in the synthesis of bioactive compounds and pharmaceutical intermediates.[16] For example, it can be used in chlorination reactions or as a Lewis acid catalyst.

-

Copper Supplementation Studies: As a source of copper ions (Cu²⁺), it can be used in research to study copper deficiency and its role in biological systems.[17] Copper is an essential trace element and a cofactor for numerous enzymes involved in critical biochemical pathways.[17]

-

Antimicrobial Research: Copper ions are known to have antimicrobial properties. CuCl₂ can be used in the development and testing of antimicrobial surfaces, wound dressings, or formulations.[17]

-

Fungicide Development: The compound is used in the formulation of fungicides, such as dicopper chloride trihydroxide, which is formed by partial hydrolysis.[1][15] This has relevance in agrochemical research, which can overlap with drug development in areas like antifungal discovery.

References

- 1. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 2. How is copper chloride obtained | MEL Chemistry [melscience.com]

- 3. mdpi.com [mdpi.com]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. Copper(II) chloride, dihydrate (1:2:2) | Cl2CuH4O2 | CID 26342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Synthesis of Copper (II) Chloride - Amateur Chemistry [amateurchemistry.weebly.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermal studies on halides and basic halides of copper(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Copper(II) chloride dihydrate CAS 10125-13-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 16. meghachem.org [meghachem.org]

- 17. What is Cupric chloride used for? [synapse.patsnap.com]

Unraveling the Crystal Architecture: A Technical Guide to the Molecular Geometry of Copper(II) Chloride Dihydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and crystal structure of copper(II) chloride dihydrate (CuCl₂·2H₂O), a compound of significant interest in various chemical and catalytic processes. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies for its determination, and presents visual representations of its molecular framework.

Molecular Geometry and Coordination Environment

Copper(II) chloride dihydrate crystallizes in the orthorhombic space group Pbmn. The coordination geometry around the central copper(II) ion is a highly distorted octahedron, a direct consequence of the Jahn-Teller effect, which is commonly observed in d⁹ copper(II) compounds.[1] This distortion arises from the localization of a d-electron in a molecular orbital that is strongly antibonding with respect to two of the chloride ligands.[1]

The Cu(II) center is coordinated by two water molecules and four chloride ions. The two water molecules and two chloride ions form a square planar arrangement in the equatorial plane, while the other two chloride ions from adjacent units occupy the axial positions, completing the distorted octahedral geometry.[2] These bridging chloride ligands link the copper centers into a polymeric chain.[1]

Quantitative Structural Data

The precise bond lengths and angles within the coordination sphere of the copper ion have been determined through single-crystal X-ray and neutron diffraction studies. The following table summarizes key quantitative data from these investigations.

| Parameter | Value (Å or °) | Reference |

| Bond Lengths | ||

| Cu-Cl (equatorial) | 2.2781(14) - 2.2870(3) Å | [2][3] |

| Cu-O (water) | 1.943(4) Å | [3] |

| Cu-Cl (axial) | 2.9023(3) - 2.991(6) Å | [2] |

| O-H | 0.82(4) Å | [3] |

| Bond Angles | ||

| Cl(eq)-Cu-Cl(eq) | 180.0 ° | [3] |

| O-Cu-O | 180.0 ° | [3] |

| Cl(eq)-Cu-O | 90.0 ° | [3] |

| H-O-H | 139(6) ° | [3] |

| Cu-O-H | 110(4) ° | [3] |

| Lattice Constants | ||

| a | 7.41 Å | [1] |

| b | 8.09 Å | [1] |

| c | 3.75 Å | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of copper(II) chloride dihydrate is primarily achieved through single-crystal X-ray diffraction. The following provides a generalized, detailed methodology for this key experiment.

Crystal Growth and Selection

-

Crystal Preparation: High-quality single crystals of CuCl₂·2H₂O can be grown by slow evaporation of a saturated aqueous solution at room temperature. Alternatively, hydrolysis from a solution of a suitable copper(II) complex in an organic solvent can yield well-formed crystals.[3]

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

Data Collection

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction intensities are integrated, corrected for Lorentz and polarization effects, and scaled. An absorption correction is applied based on the crystal shape and composition.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cu and Cl).

-

Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares methods against the experimental structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints. The final model is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key structural features of copper(II) chloride dihydrate.

Caption: Coordination environment of the Copper(II) ion.

Caption: Single-crystal X-ray diffraction workflow.

References

A Comprehensive Technical Guide to the Solubility of Copper(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of copper(II) chloride dihydrate (CuCl₂·2H₂O) in various common solvents. Understanding the solubility of this compound is critical for its application as a catalyst, reagent in organic synthesis, and in the formulation of various chemical products. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of copper(II) chloride dihydrate is significantly influenced by the nature of the solvent and the temperature. The following table summarizes the available quantitative data for its solubility in several key solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL of solvent) |

| Water | 0 | 70.6[1][2] |

| 25 | 75.7[1][2] | |

| 100 | 107.9[1] | |

| Ethanol | 15 | 53[1][2] |

| Methanol | 15 | 68[1][2] |

| Acetone | - | Soluble[1][3] |

Note: While copper(II) chloride dihydrate is known to be soluble in acetone, precise quantitative data at various temperatures is not as readily available in standard chemical literature as it is for water and alcohols.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid, such as copper(II) chloride dihydrate in a given solvent, is typically achieved through the isothermal saturation method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Isothermal Saturation Method

Objective: To determine the equilibrium solubility of copper(II) chloride dihydrate in a specified solvent at a constant temperature.

Materials and Equipment:

-

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O), analytical grade

-

Selected solvent (e.g., deionized water, absolute ethanol, methanol)

-

Thermostatic water bath or shaker with temperature control

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Spectrophotometer (for spectroscopic analysis) or gravimetric analysis equipment

Procedure:

-

Sample Preparation: Add an excess amount of copper(II) chloride dihydrate to a known volume or mass of the solvent in a sealable container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in a thermostatic water bath or shaker set to the desired temperature. The mixture should be agitated continuously to facilitate the dissolution process and ensure the system reaches equilibrium. The equilibration time can vary depending on the solvent and temperature but is typically several hours.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Concentration Determination: The concentration of the dissolved copper(II) chloride dihydrate in the filtrate can be determined by one of the following methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, saturated filtrate into the dish.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the dihydrate (below 100°C).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

The mass of the dissolved copper(II) chloride dihydrate is the final mass of the dish and residue minus the initial mass of the empty dish.

-

-

Spectroscopic Analysis (UV-Vis):

-

Prepare a series of standard solutions of copper(II) chloride dihydrate of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the copper(II) complex in that solvent.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the saturated filtrate and measure its absorbance at the same wavelength.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

-

-

Data Reporting: Express the solubility in grams of solute per 100 mL of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the isothermal saturation method for determining the solubility of copper(II) chloride dihydrate.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological "signaling pathway." However, we can represent the logical relationship between the physical state of the solution and the experimental conditions using a diagram.

Caption: States of a CuCl₂ Solution.

References

An In-depth Technical Guide to the Magnetic Properties of Copper(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) chloride dihydrate (CuCl₂·2H₂O) is a fascinating inorganic compound that serves as a model system for studying low-dimensional magnetism. At room temperature, it behaves as a typical paramagnet, but as it is cooled to cryogenic temperatures, it undergoes a phase transition to an antiferromagnetically ordered state.[1][2] This transition and the underlying magnetic interactions have been the subject of extensive research, providing valuable insights into the nature of magnetism in solid-state materials. The magnetic behavior of CuCl₂·2H₂O is dictated by the arrangement of the copper(II) ions within its crystal lattice and the superexchange interactions mediated by the chloride and water ligands.

This technical guide provides a comprehensive overview of the magnetic properties of copper(II) chloride dihydrate, including its crystal structure, magnetic susceptibility, and the nature of its magnetic ordering. Detailed experimental protocols for the characterization of its magnetic properties are also presented, along with a discussion of the theoretical models used to describe its behavior. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in the magnetic properties of this compound and related materials.

Crystal and Magnetic Structure

Copper(II) chloride dihydrate crystallizes in the orthorhombic space group Pmna.[3] The crystal structure consists of chains of planar [CuCl₂(H₂O)₂] units. Within these units, the copper(II) ion is in a distorted octahedral environment, coordinated to two chloride ions and two water molecules in a square planar arrangement, with two more distant chloride ions from neighboring units completing the octahedron.

The magnetic properties of CuCl₂·2H₂O arise from the unpaired electron in the 3d orbital of the Cu²⁺ ion (a d⁹ configuration). At high temperatures, the magnetic moments of the individual copper ions are randomly oriented, resulting in paramagnetic behavior. As the temperature is lowered, the interactions between these magnetic moments become significant. Below a critical temperature, known as the Néel temperature (Tₙ), the magnetic moments align in an antiparallel fashion, leading to a long-range antiferromagnetic ordering.

Superexchange Interaction

The antiferromagnetic ordering in copper(II) chloride dihydrate is a result of superexchange interactions. This is an indirect exchange interaction between non-neighboring magnetic ions that is mediated by a non-magnetic ion. In the case of CuCl₂·2H₂O, the superexchange pathways involve the chloride and water ligands that bridge the copper(II) ions. The unpaired electron of one copper ion interacts with the electrons of the bridging ligand, which in turn interacts with the unpaired electron of a neighboring copper ion, leading to an antiparallel alignment of the copper magnetic moments.

The following diagram illustrates the primary superexchange pathway in copper(II) chloride dihydrate, involving the overlap of the copper d-orbitals with the p-orbitals of the bridging chloride ligands.

Quantitative Magnetic Data

The magnetic properties of copper(II) chloride dihydrate have been extensively studied, yielding a wealth of quantitative data. This section summarizes key magnetic parameters and the temperature dependence of its magnetic susceptibility.

Key Magnetic Parameters

The following table presents the key magnetic parameters for copper(II) chloride dihydrate.

| Parameter | Symbol | Value | Reference |

| Néel Temperature | Tₙ | ~4.3 K | [1][2] |

| Curie-Weiss Temperature | θ | -4.7 K to -6.0 K | [1] |

| Landé g-factor | g | ~2.205 | [1] |

| Molar Susceptibility (293 K) | χₘ | +1420 x 10⁻⁶ cm³/mol |

Temperature Dependence of Magnetic Susceptibility

At temperatures well above the Néel temperature, the magnetic susceptibility of copper(II) chloride dihydrate follows the Curie-Weiss law:

χ = C / (T - θ)

where χ is the magnetic susceptibility, C is the Curie constant, T is the temperature, and θ is the Weiss constant. The negative value of θ is indicative of antiferromagnetic interactions. As the temperature approaches the Néel temperature, the susceptibility deviates from this behavior, reaching a maximum just above Tₙ before decreasing at lower temperatures.

The following table provides representative data for the molar magnetic susceptibility of copper(II) chloride dihydrate as a function of temperature.

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (10⁻³ cm³/mol) |

| 300 | 1.45 |

| 200 | 2.15 |

| 100 | 4.20 |

| 50 | 8.10 |

| 20 | 18.5 |

| 10 | 32.0 |

| 5.5 | 40.5 |

| 4.25 | 38.0 |

| 2.0 | 25.0 |

Note: These are representative values compiled from various sources and may vary slightly depending on the specific experimental conditions and sample purity.

Experimental Protocols

The characterization of the magnetic properties of copper(II) chloride dihydrate involves several key experimental techniques. This section provides detailed protocols for sample preparation and the primary analytical methods used.

Sample Preparation: Synthesis of Single Crystals

High-quality single crystals are essential for many magnetic and structural studies.

Procedure:

-

Prepare a saturated aqueous solution of copper(II) chloride dihydrate at an elevated temperature (e.g., 60-70 °C).

-

Slowly cool the solution to room temperature. To promote the growth of large single crystals, the cooling rate should be very slow (e.g., over several days). This can be achieved by placing the solution in a well-insulated container.

-

Alternatively, single crystals can be grown by slow evaporation of a saturated solution at a constant temperature.[3][4] Cover the container with a perforated film to control the rate of evaporation.

-

Once crystals of a suitable size have formed, carefully remove them from the solution and dry them with filter paper.

Magnetic Susceptibility Measurement using a SQUID Magnetometer

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument for measuring the magnetic properties of materials.

Protocol:

-

Sample Preparation: A small, accurately weighed single crystal or powdered sample of CuCl₂·2H₂O is placed in a gelatin capsule or a straw.

-

Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

-

System Cooldown: The sample is lowered into the SQUID's sample space, which is then cooled with liquid helium.

-

Measurement:

-

Zero-Field-Cooled (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is slowly increased.

-

Field-Cooled (FC): The sample is cooled in the presence of the same magnetic field, and the magnetic moment is measured as the temperature is increased.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the molar mass of the sample.

Crystal Structure Determination using Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is used to determine the precise atomic arrangement within the crystal.

Protocol:

-

Crystal Selection and Mounting: A high-quality single crystal of CuCl₂·2H₂O (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[6] A full sphere of data is collected to ensure all unique reflections are measured.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.

Magnetic Structure Determination using Neutron Diffraction

Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a magnetically ordered material.

Protocol:

-

Sample Preparation: A powdered sample or a single crystal of CuCl₂·2H₂O is loaded into a sample holder suitable for low-temperature measurements.

-

Data Collection:

-

A neutron diffraction pattern is collected at a temperature above the Néel temperature (e.g., 10 K) to determine the nuclear structure.

-

A second diffraction pattern is collected at a temperature below the Néel temperature (e.g., 2 K).[7]

-

-

Data Analysis:

-

The diffraction pattern collected below Tₙ will contain additional peaks, known as magnetic Bragg peaks, which arise from the ordered arrangement of the magnetic moments.

-

The positions and intensities of these magnetic peaks are used to determine the magnetic structure, i.e., the orientation of the magnetic moments within the crystal lattice.[8]

-

Conclusion

Copper(II) chloride dihydrate serves as an exemplary system for understanding the principles of paramagnetism and antiferromagnetism. Its well-characterized crystal structure and magnetic properties provide a valuable platform for both experimental and theoretical investigations into magnetic phenomena. The transition from a paramagnetic to an antiferromagnetic state at low temperatures, driven by superexchange interactions, highlights the intricate relationship between crystal structure and magnetic behavior. The experimental protocols detailed in this guide offer a roadmap for the comprehensive characterization of the magnetic properties of this and similar materials, making it a valuable resource for researchers in the fields of materials science, chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. conference.sns.gov [conference.sns.gov]

- 3. Crystal Structures of CuCl2·2H2O (Eriochalcite) and NiCl2∙6H2O (Nickelbischofite) at Low Temperature: Full Refinement of Hydrogen Atoms Using Non-Spherical Atomic Scattering Factors [mdpi.com]

- 4. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. neutrons2.ornl.gov [neutrons2.ornl.gov]

- 8. researchgate.net [researchgate.net]

natural occurrence of copper dichloride dihydrate as eriochalcite

A Technical Guide to the Natural Occurrence of Copper Dichloride Dihydrate (Eriochalcite)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dichloride dihydrate (CuCl₂·2H₂O), known in its mineral form as eriochalcite, is a secondary water-soluble mineral found in unique geological environments. This document provides a comprehensive technical overview of its natural occurrence, physicochemical properties, and the analytical methodologies used for its characterization. Furthermore, it explores the broader relevance of copper compounds, including copper chloride, in the field of drug development, highlighting their catalytic and biological activities. This guide is intended to be a resource for researchers in mineralogy, geology, and pharmaceutical sciences, providing detailed data, experimental protocols, and process visualizations to facilitate further study and application.

Introduction

Eriochalcite is the naturally occurring mineral form of copper(II) chloride dihydrate[1]. Its name is derived from the Greek words for wool (έριου) and copper (χαλκός), an allusion to the wool-like aggregates first observed at its type locality on Mount Vesuvius[2][3][4]. As a secondary mineral, its formation is indicative of specific geochemical processes, typically involving volcanic activity or the weathering of primary copper ores in arid climates[5]. While not a common rock-forming mineral, its presence provides valuable insights into localized geological conditions. For drug development professionals, the parent compound, copper chloride, is of significant interest due to its role as a versatile catalyst and the diverse biological activities exhibited by copper complexes[2][3][6][7][8].

Natural Occurrence and Geological Context

Eriochalcite primarily forms in two distinct geological settings:

-

Volcanic Fumaroles: It occurs as an encrustation around active volcanic fumaroles, where hot, acidic, chlorine-rich gases react with copper-bearing minerals or are sublimated directly[2][5]. The type locality for eriochalcite is Mount Vesuvius, Italy, where it is found in this context[2][5]. Other notable volcanic occurrences include the Tolbachik volcano in Kamchatka, Russia[2][5].

-

Arid Weathering Zones: It can also form as a product of the weathering of copper sulfide (B99878) deposits in arid climates[5]. In these environments, limited water and high evaporation rates allow for the concentration of soluble salts. An example of this type of occurrence is in the Antofagasta region of Chile[5].

Associated Minerals (Paragenesis): Eriochalcite is often found in association with other fumarolic or secondary copper minerals. Common associates include:

-

Atacamite (Cu₂(OH)₃Cl)[5]

-

Chalcanthite (CuSO₄·5H₂O)[2]

-

Melanothallite (Cu₂OCl₂)[5]

-

Tenorite (CuO)[5]

Physicochemical and Crystallographic Properties

The properties of eriochalcite have been well-characterized. Quantitative data are summarized in the tables below.

Physical and Optical Properties

| Property | Value / Description | Reference(s) |

| Formula | CuCl₂·2H₂O | [1][2] |

| Color | Bluish-green to greenish-blue, sometimes with a yellowish tint[2][5][6]. | [2][5][6] |

| Lustre | Vitreous (glassy)[2][5][6]. | [2][5][6] |

| Hardness (Mohs) | 2.5[2][5][6]. | [2][5][6] |

| Density (g/cm³) | 2.47 (Measured), 2.55-2.56 (Calculated)[2][3][6]. | [2][3][6] |

| Cleavage | Perfect on {110}, Good on {001}[2][5]. | [2][5] |

| Fracture | Conchoidal[5][6]. | [5][6] |

| Habit | Lichen-like or wool-like aggregates, grooved spires, elongated crystals[2][5]. | [2][5] |

| Optical Class | Biaxial (+)[3][5]. | [3][5] |

| Refractive Indices | α = 1.646, β = 1.685, γ = 1.745 | [3][5] |

| Solubility | Easily soluble in water[5]. | [5] |

Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic[2][5]. | [2][5] |

| Space Group | Pbmn (or Pmna)[2][5][9]. | [2][5][9] |

| Unit Cell (a) | 7.38 Å[2][3][5]. | [2][3][5] |

| Unit Cell (b) | 8.04 Å[2][3][5]. | [2][3][5] |

| Unit Cell (c) | 3.72 Å[2][3][5]. | [2][3][5] |

| Z (formula units) | 2 | [3][5] |

Experimental Protocols for Characterization

Accurate identification and characterization of eriochalcite require specific analytical techniques. The following sections provide detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRD)

Objective: To identify the crystalline structure of the mineral and confirm its phase by comparing its diffraction pattern to reference data. XRD is a definitive method for mineral identification[10][11].

Methodology:

-

Sample Preparation:

-

Gently grind a small amount (10-20 mg) of the mineral sample into a fine, homogeneous powder using an agate mortar and pestle. The ideal particle size should be less than 10 µm to ensure good particle statistics and minimize preferred orientation[12].

-

Mount the powder onto a zero-background sample holder (e.g., a silicon wafer or a specialized sample holder). Ensure the surface is flat, smooth, and densely packed to achieve a good resolution[12].

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the X-ray tube to operate at standard conditions (e.g., 40 kV and 40 mA).

-

Configure the goniometer to scan over a 2θ range of 5° to 70°.

-

Set the step size to 0.02° and the counting time per step to 1-2 seconds.

-

-

Data Acquisition:

-

Place the sample holder into the diffractometer.

-

Initiate the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (a plot of intensity vs. 2θ).

-

Identify the 2θ positions of the diffraction peaks.

-

Use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacing for each peak.

-

Compare the list of experimental d-spacings and their relative intensities with a reference database (e.g., the ICDD Powder Diffraction File) to identify the mineral[12]. For eriochalcite, strong peaks are expected at d-spacings of 5.48 Å, 2.64 Å, and 4.05 Å[5].

-

Raman Spectroscopy

Objective: To obtain a vibrational spectrum (a molecular "fingerprint") of the mineral for identification. Raman spectroscopy is non-destructive and can analyze very small sample areas[13][14].

Methodology:

-

Sample Preparation:

-

Place a small crystal or a small amount of powder of the mineral on a standard microscope slide. No further preparation is typically required.

-

-

Instrument Setup:

-

Use a micro-Raman spectrometer coupled to an optical microscope.

-

Select an appropriate laser excitation source. A 532 nm or 785 nm laser is commonly used for minerals to minimize fluorescence[13].

-

Calibrate the spectrometer using a standard reference material, such as a silicon wafer (peak at 520.7 cm⁻¹).

-

Select a microscope objective (e.g., 50x or 100x) to focus the laser onto the sample. The laser spot size is typically a few micrometers[13].

-

-

Data Acquisition:

-

Focus the microscope on the desired area of the sample.

-

Acquire the Raman spectrum. Typical acquisition times range from 60 to 180 seconds, and multiple acquisitions may be averaged to improve the signal-to-noise ratio[13].

-

-

Data Analysis:

-

Process the spectrum to remove any background fluorescence.

-

Identify the positions (in cm⁻¹) and relative intensities of the Raman bands.

-

Compare the obtained spectrum with reference databases of mineral Raman spectra (e.g., RRUFF) for identification. Eriochalcite is expected to show librational bands due to H₂O at around 672 cm⁻¹[9].

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample, providing information on its chemical bonds and molecular structure, particularly for identifying hydrated minerals[15].

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1 mg of the mineral sample to a fine powder (particle size < 2.5 µm)[16].

-

Mix the sample powder thoroughly with ~200-300 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Press the mixture in a pellet die under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Collect a background spectrum of the empty sample chamber or a pure KBr pellet.

-

-

Data Acquisition:

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce an absorbance or transmittance spectrum.

-

Identify the positions and shapes of the absorption bands. For hydrated minerals like eriochalcite, strong, broad bands corresponding to O-H stretching and bending vibrations of water molecules are expected.

-

Compare the spectrum to reference libraries for identification.

-

Thermal Analysis (DSC/TGA)

Objective: To study the thermal stability of eriochalcite and characterize its dehydration process by measuring changes in mass and heat flow as a function of temperature.

Methodology:

-

Sample Preparation:

-

Weigh a small, precise amount of the powdered sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or ceramic)[17].

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere[17].

-

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min)[17].

-

The instrument will continuously record the sample weight (TGA) and the differential heat flow between the sample and reference (DSC).

-

-

Data Analysis:

-

TGA Curve: The TGA curve plots weight loss versus temperature. For CuCl₂·2H₂O, distinct steps corresponding to the loss of water molecules will be observed. The thermal degradation occurs in multiple steps[18][19].

-

DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks will correspond to the dehydration and decomposition events observed in the TGA curve. The area under the peaks can be used to calculate the enthalpy of these transitions.

-

Visualized Workflows and Pathways

Geochemical Formation Pathway of Eriochalcite

The formation of eriochalcite in a fumarolic environment is a direct result of the interaction between hot, reactive volcanic gases and the surrounding rock or atmosphere.

Caption: Geochemical pathway for eriochalcite formation in volcanic fumaroles.

Standard Analytical Workflow for Mineral Identification

A systematic approach is crucial for the unambiguous identification of an unknown mineral sample suspected to be eriochalcite.

Caption: A standard analytical workflow for the identification of eriochalcite.

Relevance to Drug Development Professionals

While eriochalcite itself is not used directly in pharmaceuticals, its constituent compound, copper chloride, and other copper complexes are highly relevant to the drug development industry. Copper is an essential trace element involved in numerous critical biological processes, and its compounds exhibit a wide range of therapeutic potential[2][3][6].

Key Areas of Relevance:

-

Catalysis in Pharmaceutical Synthesis: Copper(II) chloride is a versatile and cost-effective catalyst used in a variety of organic reactions that are fundamental to the synthesis of active pharmaceutical ingredients (APIs)[4][20][21]. It is particularly effective in oxidation, chlorination, and coupling reactions, such as the Wacker process and Ullmann-type reactions, which are used to build complex molecular scaffolds[4][9].

-

Anti-inflammatory Activity: Many copper(II) complexes have been shown to possess significant anti-inflammatory properties[2][6][7]. Some studies suggest that the active forms of certain non-steroidal anti-inflammatory drugs (NSAIDs) may be their copper complexes formed in vivo, which can exhibit enhanced activity and reduced gastrointestinal toxicity[6][7].

-

Antimicrobial and Antiviral Agents: Copper compounds display broad-spectrum biocidal activity[2]. The development of copper complexes as antimicrobial agents is an active area of research, particularly in combating antibiotic-resistant bacteria[7][22].

-

Anti-cancer and Anti-proliferative Activity: The anti-proliferative effects of copper complexes are well-documented[2][8]. These compounds can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of proteasomes, and direct interaction with DNA[6][8]. Some copper-based compounds have entered clinical trials as anti-cancer agents[8].

Role of Copper Compounds in Therapeutics

The therapeutic potential of copper compounds stems from their diverse chemical and biological activities, which can be modulated by coordinating ligands.

Caption: Multifaceted roles of copper compounds in drug development and therapy.

Conclusion

Eriochalcite (CuCl₂·2H₂O) is a mineral of significant interest not only for its specific formation conditions in fumarolic and arid environments but also for the broader scientific relevance of its chemical constituent, copper chloride. This guide has provided a detailed summary of its properties, analytical characterization protocols, and a pertinent overview of the applications of copper compounds in the pharmaceutical sciences. The data and methodologies presented herein are intended to serve as a foundational resource for researchers, fostering a deeper understanding of this mineral and enabling further exploration into the catalytic and therapeutic potential of copper-based chemistry.

References

- 1. Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>)<sub>2</sub>[CuCl<sub>4</sub>] - Journal of King Saud University - Science [jksus.org]

- 2. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. A Raman Measurement and Pre-Processing Method for the Fast In Situ Identification of Minerals | MDPI [mdpi.com]

- 6. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. meghachem.org [meghachem.org]

- 10. discoveryalert.com.au [discoveryalert.com.au]

- 11. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 12. worldagroforestry.org [worldagroforestry.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. azomining.com [azomining.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Physicochemical and Thermal Properties of Energy of Consciousness Healing Treated Copper (II) Chloride Using PXRD, DSC, and TGA/DTG, World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 20. Copper chemicals for the pharmaceutical, cosmetics & food industries - TIB Chemicals AG [tib-chemicals.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Copper(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) chloride dihydrate (CuCl₂·2H₂O). The document details the multi-stage decomposition process, including dehydration and subsequent decomposition of the anhydrous salt. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized in structured tables for easy comparison. Detailed experimental protocols for these analytical techniques are provided, along with kinetic parameters that describe the decomposition reactions. Visual diagrams generated using Graphviz are included to illustrate the decomposition pathway and experimental workflows, adhering to specified formatting requirements. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal behavior of this compound.

Introduction

Copper(II) chloride dihydrate is a hydrated inorganic salt with a wide range of applications, including as a catalyst in organic synthesis, as a mordant in dyeing and printing textiles, and in the manufacturing of other copper salts. Its thermal stability is a critical parameter in many of these applications, as well as in the development of drug formulations where it might be used as a reagent or catalyst. Understanding the precise temperatures at which it loses water and subsequently decomposes is essential for process control, safety, and ensuring the quality of the final product.

The thermal decomposition of copper(II) chloride dihydrate is a multi-step process that can be effectively studied using thermal analysis techniques such as thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatile components like water. DSC measures the heat flow into or out of a sample as it is heated, revealing the energetics of phase transitions and chemical reactions.

This guide will synthesize the available scientific literature to provide a detailed account of this decomposition process.

The Thermal Decomposition Pathway

The thermal decomposition of copper(II) chloride dihydrate proceeds in two main stages:

Stage 1: Dehydration Upon heating, copper(II) chloride dihydrate first undergoes dehydration, losing its two molecules of water of crystallization to form anhydrous copper(II) chloride (CuCl₂). Studies have shown that this dehydration occurs in a single step.[1]

Reaction: CuCl₂·2H₂O(s) → CuCl₂(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous Copper(II) Chloride At higher temperatures, the anhydrous copper(II) chloride decomposes into copper(I) chloride (CuCl) and chlorine gas (Cl₂).[2]

Reaction: 2CuCl₂(s) → 2CuCl(s) + Cl₂(g)

The following diagram illustrates this sequential decomposition process.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of copper(II) chloride dihydrate. It is important to note that the exact temperatures can vary slightly depending on experimental conditions such as heating rate and atmosphere.[1]

Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |

| Dehydration | 50 - 150 | 21.14 | ~21.1 | CuCl₂ |

| Decomposition | 400 - 600 | 26.17 (of anhydrous) | ~26.2 | CuCl |

Differential Scanning Calorimetry (DSC) Data

| Process | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process Type |

| Dehydration | ~110 | Endothermic | Phase Change |

| Decomposition | ~500 | Endothermic | Chemical Reaction |

Kinetic Parameters of Decomposition

The kinetics of the solid-state decomposition of copper(II) chloride dihydrate can be described by determining the activation energy (Ea), the pre-exponential factor (A), and the reaction model. Non-isothermal kinetic analysis is often employed for this purpose.

Kinetic Data for Dehydration

| Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Model |

| 70 - 90 kJ/mol | Varies with method | Often described by Avrami-Erofeev or reaction order models |

Experimental Protocols

The following sections provide detailed methodologies for the thermal analysis of copper(II) chloride dihydrate.

Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines a typical procedure for conducting a simultaneous TGA-DSC analysis.

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of CuCl₂·2H₂O, and to measure the enthalpy changes of these processes.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Experimental Parameters:

-

Sample Mass: 5 - 10 mg of finely ground copper(II) chloride dihydrate.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

-

Calibration: The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

Procedure:

-

Tare the empty crucible.

-

Accurately weigh 5-10 mg of the CuCl₂·2H₂O sample into the crucible.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the system with the inert gas for a sufficient time to ensure an inert atmosphere.

-

Program the instrument with the desired temperature profile (e.g., heat from 25 °C to 600 °C at 10 °C/min).

-

Initiate the measurement and record the TGA and DSC data.

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events and the percentage mass loss for each step.

-

Analyze the DSC curve to identify the peak temperatures of endothermic or exothermic events and calculate the enthalpy change (ΔH) for each event by integrating the peak area.

The following diagram illustrates the general workflow for a TGA-DSC experiment.

Conclusion

The thermal decomposition of copper(II) chloride dihydrate is a well-defined, multi-stage process that can be thoroughly characterized using modern thermal analysis techniques. The initial dehydration to anhydrous copper(II) chloride is followed by decomposition to copper(I) chloride at higher temperatures. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals who need to understand and control the thermal behavior of this compound in their respective fields. Accurate determination of decomposition temperatures, mass loss, and enthalpy changes is crucial for the safe and effective use of copper(II) chloride dihydrate in various applications.

References

A Technical Guide to the Hygroscopic Nature of Anhydrous vs. Dihydrate Copper(II) Chloride

Abstract

The hygroscopic nature of chemical compounds is a critical parameter in research and development, impacting material stability, storage, handling, and application performance. This is particularly relevant in the pharmaceutical industry, where moisture uptake can affect the stability and efficacy of active ingredients and excipients. This technical guide provides an in-depth analysis and comparison of the hygroscopic properties of two common forms of copper(II) chloride: the anhydrous (CuCl₂) and the dihydrate (CuCl₂·2H₂O) forms. It covers their fundamental physical and chemical differences, the mechanisms of water absorption, detailed experimental protocols for characterization, and quantitative data to illustrate their distinct behaviors when exposed to atmospheric moisture.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This process occurs through either absorption or adsorption. The degree of hygroscopicity varies significantly among compounds and has important implications.

-

Hygroscopy: A general term for materials that absorb moisture. These substances may become damp or sticky.

-

Deliquescence: A more extreme form of hygroscopicity where a substance absorbs enough water from the atmosphere to dissolve in it, forming a liquid solution[1]. The relative humidity at which this process begins is known as the Critical Relative Humidity (CRH)[2].

-

Efflorescence: The opposite process, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often becoming powdery[1].

Copper(II) chloride, a versatile inorganic compound used as a catalyst in various industrial processes like the Wacker process, exists in two primary forms with markedly different interactions with atmospheric water[3][4]. The anhydrous form (CuCl₂) is a yellowish-brown powder, while the dihydrate form (CuCl₂·2H₂O) is a blue-green crystalline solid[3][5]. Understanding their respective hygroscopic natures is crucial for their proper storage and effective use in moisture-sensitive applications.

Physical and Chemical Properties: A Comparative Overview

The anhydrous and dihydrate forms of copper(II) chloride exhibit distinct physical and chemical properties, primarily driven by the presence of water of crystallization in the dihydrate form. The anhydrous form readily absorbs moisture to form the dihydrate[3][6].

Quantitative Data Summary

The key properties of both forms are summarized in the table below for direct comparison.

| Property | Anhydrous Copper(II) Chloride | Dihydrate Copper(II) Chloride |

| Chemical Formula | CuCl₂[3] | CuCl₂·2H₂O[3] |

| Molar Mass | 134.45 g/mol [3][7] | 170.48 g/mol [3][7] |

| Appearance | Yellowish-brown to dark brown powder[3][5][7] | Blue-green orthorhombic crystals[3][6] |

| Density | 3.386 g/cm³[3][7] | 2.51 g/cm³[3][7] |

| Melting Point | ~630°C (extrapolated, decomposes)[3] | ~100°C (initiates dehydration)[3][7] |

| Boiling Point | 993°C (decomposes)[3][7] | Not applicable |

| Crystal Structure | Distorted cadmium iodide (Monoclinic)[3][5] | Highly distorted octahedral (Orthorhombic)[3] |

| Hygroscopic Nature | Strongly Hygroscopic: Readily absorbs atmospheric moisture to form the dihydrate[6][7][8]. | Deliquescent: Absorbs sufficient moisture from moist air to dissolve into a saturated solution[9][10]. May be efflorescent in very dry air[9]. |

| Solubility in Water | 75.7 g / 100 mL at 25°C[3] | Freely soluble[11] |

Hygroscopic Mechanisms and Behavior

The interaction with atmospheric water is the most significant practical difference between the two forms of copper(II) chloride.

Anhydrous CuCl₂: A Potent Desiccant

Anhydrous CuCl₂ has a strong affinity for water. When exposed to ambient air, it acts as a desiccant, readily attracting and incorporating two water molecules per formula unit to transform into the more stable dihydrate. This is a direct hydration process, visually indicated by a distinct color change from yellowish-brown to blue-green[4][5][6]. This transformation is an exothermic reaction. Due to this high affinity for water, anhydrous CuCl₂ must be stored in tightly sealed, moisture-proof containers to maintain its anhydrous state[8][12].

Dihydrate CuCl₂·2H₂O: Deliquescence and Efflorescence

The dihydrate form is already hydrated, so its interaction with atmospheric moisture is different. It is classified as deliquescent, meaning that if the ambient relative humidity is above its Critical Relative Humidity (CRH), it will continue to absorb water until it dissolves completely into an aqueous solution of copper chloride[9][10]. Conversely, some evidence suggests that in very dry air (below the equilibrium vapor pressure of the hydrate), it can be efflorescent, losing its water of crystallization and reverting to a lower hydrate (B1144303) or the anhydrous form[9]. This dual behavior makes humidity control critical for storing the dihydrate as a stable, crystalline solid.

The logical relationship between the two forms is a reversible hydration-dehydration reaction, driven by the partial pressure of water vapor in the surrounding environment.

Caption: State transitions of copper(II) chloride.

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopic nature of materials like copper chloride, several established experimental methods can be employed.

Gravimetric Analysis (Static Method)

This is a fundamental method for assessing hygroscopicity.

Objective: To determine the mass increase of a sample after exposure to a controlled relative humidity (RH) environment for a fixed period.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the test substance (e.g., 1.0 g of anhydrous CuCl₂) into a pre-weighed container (e.g., a watch glass).

-

Humidity Control: Place the sample in a desiccator or climate chamber containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature (e.g., 25°C).

-

Exposure: Store the sample in the controlled environment for a defined period, typically 24 hours[13].

-

Measurement: After the exposure period, remove the sample and immediately re-weigh it.

-

Calculation: The percentage mass gain is calculated. Based on this value, the substance can be classified (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Dynamic Vapor Sorption (DVS)

DVS is a high-resolution, automated gravimetric technique that provides detailed information on moisture sorption and desorption kinetics and equilibria[14][].

Objective: To generate a moisture sorption-desorption isotherm by measuring mass change as a function of relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the DVS instrument's microbalance pan[13].

-

Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is increased in pre-defined steps (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next RH level[13]. The mass uptake is continuously recorded.

-

Desorption Phase: Once the maximum RH is reached, the process is reversed, and the RH is decreased stepwise back to 0% to measure moisture loss.

-

Data Analysis: The change in mass versus RH is plotted to create a sorption-desorption isotherm. This plot reveals key information, including the amount of water absorbed at different humidities, the presence of hysteresis (differences between sorption and desorption curves), and any phase changes induced by moisture.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. Copper(II) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cupricoxide.com [cupricoxide.com]

- 6. amazingrust.com [amazingrust.com]

- 7. Copper(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. uww.edu [uww.edu]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. resources.finalsite.net [resources.finalsite.net]

- 13. pharmainfo.in [pharmainfo.in]

- 14. quora.com [quora.com]

health and safety considerations for handling copper dichloride dihydrate

An In-depth Technical Guide to the Health and Safety Considerations for Handling Copper Dichloride Dihydrate

Executive Summary

Copper (II) chloride dihydrate (CuCl₂·2H₂O), also known as cupric chloride dihydrate, is a chemical compound widely used in various scientific applications, including as a catalyst in organic synthesis, as a mordant in dyeing and printing, and in electroplating.[1] While a valuable reagent, it presents significant health and safety hazards that necessitate rigorous handling protocols, particularly in research and drug development settings. This guide provides a comprehensive overview of the toxicological data, exposure limits, health effects, and detailed safety protocols for handling this substance. It is intended to equip researchers, scientists, and drug development professionals with the critical information required to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

Copper dichloride dihydrate is classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] Its primary classifications are summarized below:

-

Acute Toxicity: Harmful if swallowed or in contact with skin (Category 4).[1][4][5][6][7]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2) and in some classifications, severe skin burns (Category 1).[1][4][5][6][7]

-

Eye Damage/Irritation: Causes serious eye damage (Category 1).[1][3][4][6][7]

-

Aquatic Hazard: Very toxic to aquatic life, with long-lasting effects.[1][4][7][8]

-

Corrosive to Metals: May be corrosive to metals, such as aluminum.[1][4][8]

Toxicological Data

Understanding the quantitative toxicological data is crucial for risk assessment. The primary acute toxicity value is the median lethal dose (LD50), which represents the dose required to be fatal to 50% of a tested population.

| Parameter | Species | Route | Value | References |

| LD50 | Rat | Oral | 584 mg/kg | [2] |

| LD50 | Rat | Oral | 336 mg/kg | [5] |

| ATE (Acute Toxicity Estimate) | Human | Oral | 500 mg/kg | [9] |

| ATE (Acute Toxicity Estimate) | Human | Dermal | 1,224 mg/kg | [4] |

Occupational Exposure Limits (OELs)

To protect laboratory personnel from airborne contaminants, several regulatory bodies have established occupational exposure limits for copper dusts and mists. These limits apply to copper compounds, including copper dichloride dihydrate.[10][11]

| Organization | Limit | Value (as Cu) | Notes | References |

| OSHA | Permissible Exposure Limit (PEL) | 1 mg/m³ | 8-hour Time-Weighted Average (TWA) | [10][11] |

| ACGIH | Threshold Limit Value (TLV) | 1 mg/m³ | 8-hour TWA | [11] |

| NIOSH | Recommended Exposure Limit (REL) | 1 mg/m³ | 10-hour TWA | [10][11] |

Health Effects and Routes of Exposure

Exposure to copper dichloride dihydrate can occur via inhalation, ingestion, or direct contact with skin and eyes. The substance is a severe body tissue irritant and can cause significant damage.[2][3]

-

Eye Contact: Causes serious eye damage, including redness, tearing, burning, and potential corneal damage or blindness.[2][3][12] Direct contact can lead to irreversible damage.[12]

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and blistering.[2][3] It can be harmful if absorbed through the skin.[1] Prolonged contact may lead to dermatitis.[13]

-

Inhalation: Inhaling the dust can irritate the mucous membranes and upper respiratory tract.[1][3] Symptoms include coughing, wheezing, and shortness of breath.[2]

-

Ingestion: Harmful if swallowed.[5][6] Ingestion may cause a burning pain in the mouth and esophagus, nausea, vomiting (often with a greenish-blue color), abdominal pain, and diarrhea.[1][2][13] Systemic copper poisoning can occur if not vomited, potentially leading to liver and kidney damage, shock, and convulsions.[2][13]

The primary target organs are the respiratory system, liver, kidneys, and skin.[1][2][3][14]

Engineering and Administrative Controls

The most effective way to mitigate exposure is through a combination of engineering and administrative controls, following the principle of the hierarchy of controls.

-

Engineering Controls: These are the first line of defense.

-

Ventilation: Use with adequate ventilation to keep airborne concentrations below exposure limits.[2] A chemical fume hood or other local exhaust ventilation is essential, especially when handling the powder or creating solutions.[3]

-

Containment: Use process enclosures for operations that may generate significant dust.[3]

-

-

Administrative Controls:

-

Safe Work Practices: Avoid creating dust.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[5][8] Wash hands thoroughly after handling.[2][5]

-

Training: Ensure all personnel are trained on the hazards and safe handling procedures for copper dichloride dihydrate.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2] It is deliquescent (absorbs moisture from the air) and has a poor shelf life if not stored properly.[2][5] Store away from incompatible materials like strong oxidizing agents, alkali metals (potassium, sodium), and aluminum.[1][2][13]

-

Experimental and Safety Protocols

Protocol for Personal Protective Equipment (PPE)

Proper selection and use of PPE are mandatory when handling copper dichloride dihydrate.

-

Eye and Face Protection:

-

Wear chemical safety goggles that comply with OSHA regulations.

-

In situations with a high risk of splashing or dust generation, use a face shield in addition to goggles.[1]

-

-

Skin and Body Protection:

-

Respiratory Protection:

-

Respiratory protection is necessary if engineering controls are insufficient or during emergency situations.[1]

-

For potential exposures over the OEL, use a MSHA/NIOSH-approved respirator.

-

For dust-generating operations, a respirator with a high-efficiency particulate (HEPA) filter (e.g., N95, N100, P100) is required.[10]

-

A written respiratory protection program that includes training, fit-testing, and medical evaluation must be in place, as described in OSHA 1910.134.

-

Protocol for First Aid Measures

Immediate and appropriate first aid is critical following any exposure. Always seek professional medical attention after providing first aid.[2]

-

If Inhaled:

-

If on Skin:

-

If in Eyes:

-

If Swallowed:

Protocol for Accidental Release (Spill) Response

A prompt and safe response to spills is essential to prevent exposure and environmental contamination.

-

Evacuation and Isolation:

-

Isolate the hazard area and deny entry to all unnecessary personnel.[2]

-

-

Ventilation and Control:

-

Ensure the area is well-ventilated.

-

Remove all sources of ignition (not a fire hazard, but good practice).[2]

-

-

Don PPE:

-

Containment and Cleanup:

-

Decontamination:

-

Disposal:

Environmental Hazards and Disposal

Copper dichloride dihydrate is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1]

-

Precautions: Do not allow the material to enter sewers, surface water, or ground water.[8][9] Prevent contamination of soil and water.[1]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] Do not mix with other waste. Use a licensed chemical waste disposal firm for proper disposal.[2]

Conclusion

Copper dichloride dihydrate is a hazardous chemical that demands respect and careful handling. For researchers, scientists, and drug development professionals, a thorough understanding of its toxicological properties and strict adherence to safety protocols are paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with handling this compound can be effectively managed, ensuring the safety of personnel and the protection of the environment.

References

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 2. westliberty.edu [westliberty.edu]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]

- 11. nj.gov [nj.gov]